molecular formula C18H11Cl2F4N5O B8069143 3-chloro-N-[(3-chloro-5-fluoroanilino)-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]amino]methylidene]benzamide

3-chloro-N-[(3-chloro-5-fluoroanilino)-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]amino]methylidene]benzamide

Cat. No.: B8069143
M. Wt: 460.2 g/mol
InChI Key: GPLAWHGEODGIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Baloxavir marboxil is synthesized through a series of chemical reactions involving various reagents and conditions. The synthetic route typically involves the formation of key intermediates, which are then subjected to further reactions to yield the final product. Industrial production methods for Baloxavir marboxil involve optimizing these synthetic routes to ensure high yield and purity while maintaining cost-effectiveness .

Chemical Reactions Analysis

Baloxavir marboxil undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Baloxavir marboxil has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying antiviral mechanisms. In biology, it is used to investigate the effects of antiviral drugs on viral replication and gene expression. In medicine, Baloxavir marboxil is used to treat influenza infections and has been shown to reduce viral load and prevent further influenza infection . In industry, it is used in the development of new antiviral drugs and therapies .

Comparison with Similar Compounds

Baloxavir marboxil is unique compared to other antiviral drugs due to its mechanism of action as a cap-dependent endonuclease inhibitor. Similar compounds include neuraminidase inhibitors such as Oseltamivir and Zanamivir, which target a different viral enzyme. Unlike these neuraminidase inhibitors, Baloxavir marboxil inhibits the initiation of viral mRNA synthesis, providing a novel approach to antiviral therapy .

Properties

IUPAC Name

3-chloro-N-[(3-chloro-5-fluoroanilino)-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]amino]methylidene]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F4N5O/c19-10-3-1-2-9(4-10)16(30)27-17(25-13-6-11(20)5-12(21)7-13)26-15-8-14(28-29-15)18(22,23)24/h1-8H,(H3,25,26,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLAWHGEODGIAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)N=C(NC2=CC(=CC(=C2)Cl)F)NC3=NNC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)N=C(NC2=CC(=CC(=C2)Cl)F)NC3=NNC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F4N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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